molecular formula C9H12N2 B1249066 5,6,7,8-Tetrahydroquinolin-8-amine CAS No. 298181-83-6

5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No. B1249066
CAS RN: 298181-83-6
M. Wt: 148.2 g/mol
InChI Key: JQGOUNFVDYUKMM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-8-amine is a chemical compound with the molecular formula C9H12N2 . It is also known by other names such as 8-AMINO-5,6,7,8-TETRAHYDROQUINOLINE and 5,6,7,8-TETRAHYDRO-QUINOLIN-8-YLAMINE . This compound is stored under inert gas (nitrogen or argon) at 2–8 °C .


Synthesis Analysis

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described in the literature . This process involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction . The hydrolysis of the resulting oxime affords 6,7-dihydro-5H-quinolin-8-one .


Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydroquinolin-8-amine is 148.20 g/mol . The InChI code for this compound is 1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 . The canonical SMILES structure is C1CC(C2=C(C1)C=CC=N2)N .


Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydroquinolin-8-amine are not detailed in the search results, it is noted that this compound has been used in the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines .


Physical And Chemical Properties Analysis

The boiling point of 5,6,7,8-Tetrahydroquinolin-8-amine is predicted to be 277.3±28.0 °C . The compound has a predicted density of 1.081±0.06 g/cm3 . The pKa of the compound is predicted to be 8.93±0.20 .

Scientific Research Applications

Medicine: Antiproliferative Agents

5,6,7,8-Tetrahydroquinolin-8-amine derivatives have been explored for their antiproliferative activity against various cancer cell lines. These compounds have shown potential in inhibiting cell growth and proliferation, making them promising candidates for anticancer drug development .

Agriculture: Alkaloid Synthesis

In agriculture, chiral derivatives of 5,6,7,8-Tetrahydroquinolin-8-amine are used as intermediates in the synthesis of biologically active alkaloids. These alkaloids serve as precursors for compounds with potential applications as pesticides or plant growth regulators .

Material Science: Polymerization Catalysts

This compound has been utilized in material science as a ligand support for metal complexes in the polymerization of ε-caprolactone. The resulting polymers have applications in biodegradable materials and medical devices due to their biocompatibility .

Environmental Science: Green Chemistry

In environmental science, 5,6,7,8-Tetrahydroquinolin-8-amine derivatives are part of green chemistry initiatives. They are involved in catalytic processes that aim to reduce waste and improve the efficiency of chemical reactions, contributing to more sustainable industrial practices .

Biochemistry: Enzyme Inhibition

Biochemically, these compounds have been studied for their role in enzyme inhibition, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is disrupted .

Pharmacology: Drug Development

Pharmacologically, 5,6,7,8-Tetrahydroquinolin-8-amine is a key scaffold in drug development. Its derivatives are being investigated for their therapeutic properties, including their role as intermediates in the synthesis of drugs targeting various diseases .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 5,6,7,8-Tetrahydroquinolin-8-amine is used in the synthesis of reagents and standards that aid in the qualitative and quantitative analysis of chemical substances, ensuring accuracy and precision in measurements .

Chemical Engineering: Process Optimization

Lastly, in chemical engineering, this compound is involved in process optimization. Its derivatives are used to improve the efficiency of chemical processes, such as in the design of catalysts and the development of new synthetic routes, which are essential for large-scale production .

Safety And Hazards

Contact with skin and eyes should be avoided when handling 5,6,7,8-Tetrahydroquinolin-8-amine . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOUNFVDYUKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463255
Record name 5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-8-amine

CAS RN

298181-83-6
Record name 5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the azide (41.0 g, 0.256 mol) in methanol (250 mL) was added Pd/C (10%, 4.1 g) and the mixture was hydrogenated at 30 psi on a Parr shaker. The mixture was filtered through celite and the cake was washed with methanol. The combined filtrates were evaporated and the residual oil was distilled (Kugelrohr, bp 115–140° C. @ 0.2 Torr) to provide 26.8 g (71%) of 8-amino-5,6,7,8-tetrahydroquinoline (AMD7488) as a pale yellow oil. 1H NMR (MeOH-d4) δ 1.81–1.98 (m, 2H), 2.03–2.15 (m, 1H), 2.38–2.46 (m, 1H), 2.88–2.92 (m, 2H), 4.41 (dd, 1H, J=9.3, 6.3 Hz), 7.30 (dd, 1H, J=7.5, 4.5 Hz), 7.62 (d, 1H, J=7.5 Hz), 8.47 (d, 1H, J=4.5 Hz); 13C NMR (MeOH-d4) δ 21.12, 28.72, 28.89, 52.28, 124.86, 134.35, 138.96, 148.49, 152.57. ES-MS m/z 149 (M+H).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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